molecular formula C30H26F5N5O4S B14751129 Stat3 inhibitor H182

Stat3 inhibitor H182

Cat. No.: B14751129
M. Wt: 647.6 g/mol
InChI Key: VPZCOFCROGWLOY-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stat3 inhibitor H182 is an azetidine-based compound that irreversibly binds to the signal transducer and activator of transcription 3 (Stat3). Stat3 is a latent transcription factor that contributes to tumor cell growth and survival in its constitutively-active form in several types of human cancers. Therefore, Stat3 serves as a therapeutic target .

Chemical Reactions Analysis

Types of Reactions

Stat3 inhibitor H182 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .

Major Products Formed

The major products formed from these reactions include modified azetidine derivatives with different functional groups, which may have varying biological activities .

Scientific Research Applications

Stat3 inhibitor H182 has several scientific research applications, including:

Mechanism of Action

Stat3 inhibitor H182 exerts its effects by irreversibly binding to Stat3. In cell-free DNA-binding assays, H182 selectively inhibits Stat3 DNA-binding activity over Stat1 or Stat5. In treated pancreatic cancer cells, H182 specifically blocks the association of Stat3 with gp130 and JAK2, inhibits Stat3 tyrosine phosphorylation, and disrupts Stat3 nuclear accumulation. This suppression of Stat3-dependent transcriptional activity leads to the inhibition of downstream genes, including Cyclin A, Bcl-2, Cyclin B1, and Mcl-1 .

Properties

Molecular Formula

C30H26F5N5O4S

Molecular Weight

647.6 g/mol

IUPAC Name

(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(1-oxo-2H-phthalazin-6-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide

InChI

InChI=1S/C30H26F5N5O4S/c31-23-24(32)26(34)28(27(35)25(23)33)45(43,44)40-11-10-22(40)30(42)39(20-8-9-21-18(12-20)14-37-38-29(21)41)15-19-7-6-17(13-36-19)16-4-2-1-3-5-16/h6-9,12-14,16,22H,1-5,10-11,15H2,(H,38,41)/t22-/m1/s1

InChI Key

VPZCOFCROGWLOY-JOCHJYFZSA-N

Isomeric SMILES

C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NN=C4)C(=O)[C@H]5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NN=C4)C(=O)C5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F

Origin of Product

United States

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